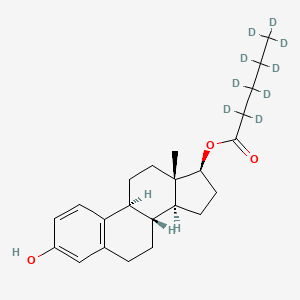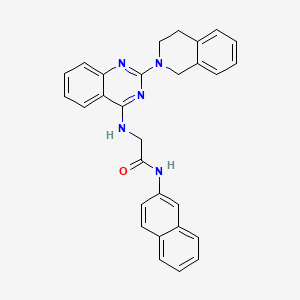
Influenza A virus-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Influenza A virus-IN-7 is a compound designed to inhibit the replication of the Influenza A virus. This compound is part of a class of antiviral agents that target specific viral proteins, thereby preventing the virus from multiplying and spreading within the host organism. This compound has shown promise in preclinical studies for its potential to reduce the severity and duration of influenza infections.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Influenza A virus-IN-7 involves multiple steps, starting with the preparation of key intermediates. The initial step typically involves the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the compound’s antiviral activity. The reaction conditions often require precise control of temperature, pH, and solvent composition to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. These reactors allow for the precise control of reaction parameters, ensuring consistent quality and yield. The process typically involves the use of high-purity reagents and solvents, as well as advanced purification techniques such as chromatography and crystallization to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Influenza A virus-IN-7 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The compound can also undergo reduction reactions, where it gains electrons or hydrogen atoms, typically in the presence of reducing agents like sodium borohydride.
Substitution: In substitution reactions, one functional group in the compound is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, hydroxide ions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds. Substitution reactions typically result in the formation of new functionalized derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, Influenza A virus-IN-7 is used as a model compound to study the mechanisms of antiviral activity. Researchers investigate how modifications to its structure affect its efficacy and stability, providing insights into the design of more potent antiviral agents.
Biology
In biological research, this compound is used to study the life cycle of the Influenza A virus. By inhibiting specific viral proteins, researchers can observe the effects on viral replication and identify potential targets for new antiviral therapies.
Medicine
In medicine, this compound is being explored as a potential treatment for influenza infections. Preclinical studies have shown that it can reduce the severity and duration of symptoms, making it a promising candidate for further development.
Industry
In the pharmaceutical industry, this compound serves as a lead compound for the development of new antiviral drugs. Its synthesis and production methods are optimized to ensure scalability and cost-effectiveness, making it a viable option for large-scale manufacturing.
Mécanisme D'action
Influenza A virus-IN-7 exerts its effects by targeting specific viral proteins involved in the replication process. The compound binds to these proteins, inhibiting their function and preventing the virus from multiplying. The primary molecular targets include the viral RNA polymerase and neuraminidase enzymes, which are essential for viral replication and release. By blocking these enzymes, this compound disrupts the viral life cycle and reduces the viral load in the host organism.
Comparaison Avec Des Composés Similaires
Similar Compounds
Oseltamivir: A neuraminidase inhibitor used to treat and prevent influenza.
Zanamivir: Another neuraminidase inhibitor with a similar mechanism of action.
Peramivir: An intravenous neuraminidase inhibitor used for severe influenza cases.
Uniqueness
Influenza A virus-IN-7 is unique in its ability to target multiple viral proteins simultaneously, enhancing its antiviral efficacy. Unlike other neuraminidase inhibitors that primarily target a single enzyme, this compound’s multi-target approach reduces the likelihood of resistance development. Additionally, its chemical structure allows for greater stability and bioavailability, making it a more effective treatment option.
Propriétés
Formule moléculaire |
C29H25N5O |
|---|---|
Poids moléculaire |
459.5 g/mol |
Nom IUPAC |
2-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)quinazolin-4-yl]amino]-N-naphthalen-2-ylacetamide |
InChI |
InChI=1S/C29H25N5O/c35-27(31-24-14-13-20-7-1-3-9-22(20)17-24)18-30-28-25-11-5-6-12-26(25)32-29(33-28)34-16-15-21-8-2-4-10-23(21)19-34/h1-14,17H,15-16,18-19H2,(H,31,35)(H,30,32,33) |
Clé InChI |
HPZVJTPYTSEIFG-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CC2=CC=CC=C21)C3=NC4=CC=CC=C4C(=N3)NCC(=O)NC5=CC6=CC=CC=C6C=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



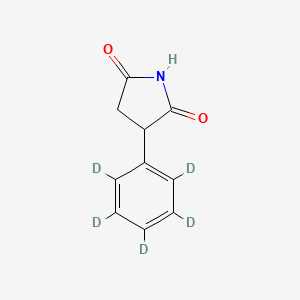
![(6R)-2-nitro-6-[4-(trifluoromethoxy)phenoxy]-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazine](/img/structure/B12409958.png)
![(S)-10-((5-chloro-2-((3R,5S)-3-hydroxy-5-methylpiperidin-1-yl)pyrimidin-4-yl)amino)-2-cyclopropyl-3,3-difluoro-7-methyl-1,2,3,4-tetrahydro-[1,4]oxazepino[2,3-c]quinolin-6(7H)-one](/img/structure/B12409963.png)
![[hydroxy(oxido)phosphoryl] hydrogen phosphate;tetrabutylazanium](/img/structure/B12409966.png)

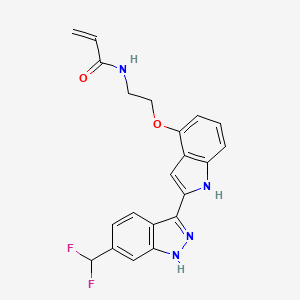
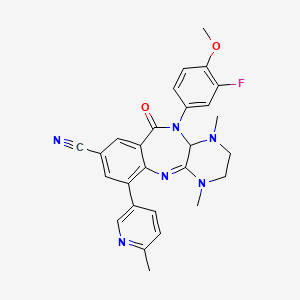
![3-dodecyl-1-[(2R,3R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12410000.png)
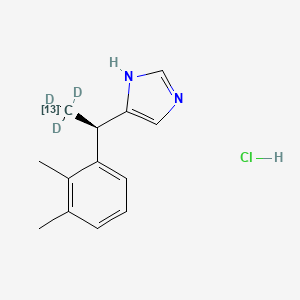
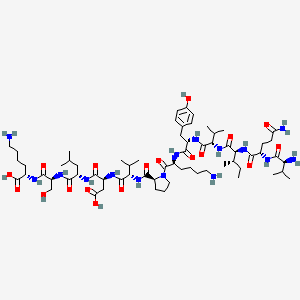
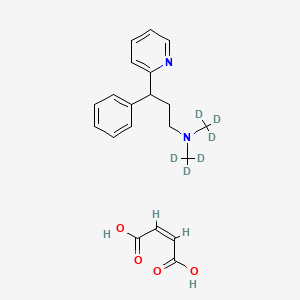
![1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)-5-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12410030.png)
